An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3'-Dichlorobiphenyl (PCB 6)
An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3'-Dichlorobiphenyl (PCB 6)
This guide provides a comprehensive technical overview of 2,3'-Dichlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener also known as PCB 6. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of this compound. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established scientific literature.
Introduction: Understanding the Context of a Legacy Contaminant
Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds (congeners) that were widely used in industrial applications for their chemical stability, non-flammability, and electrical insulating properties.[1] Their resistance to degradation, however, has led to their persistence in the environment, bioaccumulation in food chains, and association with a range of adverse health effects. 2,3'-Dichlorobiphenyl (PCB 6) is one such congener, consisting of a biphenyl backbone with two chlorine atoms attached at the 2 and 3' positions.[2] Understanding the specific properties of individual congeners like PCB 6 is critical for toxicological assessment, environmental monitoring, and the development of remediation strategies.
Core Chemical and Physical Properties
The precise arrangement of chlorine atoms on the biphenyl structure dictates the physical and chemical properties of each PCB congener, influencing its environmental fate and biological activity.[1]
Identifiers and Molecular Structure
A clear identification of 2,3'-Dichlorobiphenyl is fundamental for any scientific investigation. It is crucial to distinguish it from its isomer, 2,3-Dichlorobiphenyl (PCB 5), which has a different substitution pattern and, consequently, different properties.
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-2-(3-chlorophenyl)benzene | [3] |
| Common Name | 2,3'-Dichlorobiphenyl | [2] |
| PCB Number | PCB 6 | [2] |
| CAS Number | 25569-80-6 | [2] |
| Molecular Formula | C₁₂H₈Cl₂ | [2] |
| Molecular Weight | 223.10 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |
| InChIKey | ZHBBDTRJIVXKEX-UHFFFAOYSA-N | [2] |
For comparison, the isomer 2,3-Dichlorobiphenyl (PCB 5) has the CAS Number 16605-91-7.[4]
Physicochemical Data
The physicochemical properties of 2,3'-Dichlorobiphenyl are essential for predicting its behavior in environmental and biological systems, as well as for designing analytical and remediation protocols. While experimental data for some properties are scarce, a combination of experimental values and robust predictions provides a working profile.
| Property | Value | Notes | Source(s) |
| Physical State | Solid | Described as oily liquids or solids that are colorless to light yellow. | |
| Melting Point | Data not experimentally available | The isomer 2,3-Dichlorobiphenyl has a rough estimated melting point of 28°C. | [5] |
| Boiling Point | Data not experimentally available | The isomer 2,3-Dichlorobiphenyl has a rough estimated boiling point of 289.78°C. | [5] |
| Water Solubility | 0.00058 mg/mL at 20°C | Low aqueous solubility is a hallmark of PCBs, contributing to their environmental persistence. | |
| Log P (Octanol-Water Partition Coefficient) | 5.0 (Predicted) | The high Log P value indicates a strong tendency to partition into fatty tissues, leading to bioaccumulation. | |
| Vapor Pressure | 0.00129 mmHg at 25°C (for 2,3-isomer) | Low vapor pressure contributes to its persistence in soil and sediments. | [6] |
Solubility in Organic Solvents: 2,3'-Dichlorobiphenyl exhibits good solubility in nonpolar organic solvents, a property leveraged in both its synthesis and analytical extraction. While precise quantitative data across a range of solvents is not readily available in the literature, it is known to be soluble in solvents such as chloroform and methyl acetate.[7] Based on the principle of "like dissolves like," high miscibility is expected with solvents like hexane, toluene, and acetone, while lower solubility is anticipated in polar protic solvents like ethanol and methanol.[8]
Spectroscopic Profile for Structural Elucidation
The definitive identification and quantification of 2,3'-Dichlorobiphenyl rely on a combination of spectroscopic techniques. Each method provides unique structural information.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for PCB analysis. The fragmentation pattern of 2,3'-Dichlorobiphenyl is characteristic of chlorinated aromatic compounds.
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Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak cluster corresponding to the molecular weight. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Therefore, the spectrum will show peaks at m/z 222 (M⁺, containing two ³⁵Cl), m/z 224 (M+2, containing one ³⁵Cl and one ³⁷Cl), and m/z 226 (M+4, containing two ³⁷Cl). The M+2 peak will be approximately two-thirds the intensity of the M⁺ peak.[3]
-
Key Fragments: The primary fragmentation pathway involves the sequential loss of chlorine atoms.
-
[M-Cl]⁺: A significant fragment is observed at m/z 187, corresponding to the loss of one chlorine atom.
-
[M-2Cl]⁺: A further loss of the second chlorine atom leads to the biphenyl fragment ion at m/z 152.[3]
-
The fragmentation process can be visualized as follows:
Caption: Key fragmentation pathways of 2,3'-Dichlorobiphenyl in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For 2,3'-Dichlorobiphenyl, spectra are typically recorded in deuterated chloroform (CDCl₃).[4]
-
¹H NMR: The proton NMR spectrum will show a complex pattern of multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The specific chemical shifts and coupling constants arise from the interactions between the eight distinct protons on the two differently substituted phenyl rings. Precise assignment requires advanced 2D NMR techniques like COSY and HMBC.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl skeleton, as there are no elements of symmetry in the molecule. The carbons bonded to chlorine atoms will appear as downfield signals due to the deshielding effect of the electronegative chlorine.[4][9]
Synthesis and Analytical Methodologies
The ability to synthesize and accurately detect 2,3'-Dichlorobiphenyl is paramount for creating analytical standards and conducting toxicological research.
Chemical Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds like PCBs.[10][11] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
To synthesize 2,3'-Dichlorobiphenyl, a logical approach would be the coupling of 2-chlorophenylboronic acid with 1-bromo-3-chlorobenzene. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position.
Caption: Conceptual workflow for the Suzuki-Miyaura synthesis of 2,3'-Dichlorobiphenyl.
Exemplary Protocol for Suzuki-Miyaura Coupling:
Causality: This protocol is designed for selective C-C bond formation. The choice of a palladium catalyst is standard for Suzuki reactions. A base is required to activate the boronic acid for transmetalation.[10] An aqueous/organic solvent system is often used to dissolve both the organic substrates and the inorganic base.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-chlorobenzene (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol).[12]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature of 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with a nonpolar eluent (e.g., hexane) to yield pure 2,3'-Dichlorobiphenyl.
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of PCB congeners in environmental and biological samples due to its high separation efficiency and sensitive, specific detection.[13][14]
Exemplary Protocol for GC-MS Analysis:
Causality: This protocol ensures the effective separation of PCB congeners and their unambiguous identification. A nonpolar capillary column is used because PCBs are nonpolar compounds. The temperature program is designed to separate congeners based on their boiling points. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.[15]
-
Sample Preparation:
-
Extraction: Extract PCBs from the sample matrix (e.g., soil, water, tissue) using a suitable organic solvent like hexane or a hexane/acetone mixture via methods such as Soxhlet extraction or accelerated solvent extraction (ASE).[14][16]
-
Cleanup: The crude extract often contains interfering compounds. Perform a cleanup step, which may involve passing the extract through a column of silica gel or Florisil, and treatment with copper powder to remove sulfur.[14][15]
-
Concentration: Carefully concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. Add an internal standard for accurate quantification.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 8°C/min, and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for PCB 6: m/z 222 (quantification ion) and 224 (confirmation ion).[15]
-
-
-
Data Analysis: Identify 2,3'-Dichlorobiphenyl by its retention time and the correct ratio of its quantification and confirmation ions. Quantify using a calibration curve generated from certified reference standards.
Toxicological Profile and Mechanism of Action
Like other PCBs, 2,3'-Dichlorobiphenyl is recognized as a compound of toxicological concern. Its specific structure allows it to interact with biological systems, leading to potential disruption of normal cellular processes.
Endocrine Disruption and Neurotoxicity
2,3'-Dichlorobiphenyl is classified as an endocrine disruptor.[17] Studies have shown it can affect gonadal differentiation in organisms like Xenopus laevis.[17] Furthermore, research has indicated that it can exert neurotoxic effects. For instance, it has been shown to decrease the levels of dopamine in PC12 adrenal medulla cells, suggesting a potential to interfere with dopaminergic pathways.[18]
Mechanism via the Aryl Hydrocarbon Receptor (AHR)
Many of the toxic effects of PCBs and related halogenated aromatic hydrocarbons are mediated through their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[19][20]
The proposed signaling pathway is as follows:
-
Ligand Binding: As a lipophilic molecule, 2,3'-Dichlorobiphenyl can diffuse across the cell membrane into the cytoplasm.
-
AHR Activation: In the cytoplasm, it binds to the AHR, which is part of a protein complex. This binding causes a conformational change, leading to the dissociation of chaperone proteins like Hsp90.[19]
-
Nuclear Translocation: The activated AHR-ligand complex translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AHR complex forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT dimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[20]
-
Gene Expression: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. The induction of these enzymes is a classic biomarker of AHR activation. Altered gene expression can lead to downstream toxic effects, including endocrine disruption and potentially contributing to neurotoxicity.[19][21]
Caption: Proposed mechanism of AHR-mediated toxicity by 2,3'-Dichlorobiphenyl.
Safety, Handling, and Concluding Remarks
2,3'-Dichlorobiphenyl is a hazardous substance that requires careful handling in a laboratory setting. It is classified as being potentially damaging to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation.
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2,3-DICHLOR-BIPHENYL - [13C NMR] - Chemical Shifts. SpectraBase. [Link]
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